molecular formula C3H7NO2 B051587 Sarcosine-d3 (methyl-d3) CAS No. 118685-91-9

Sarcosine-d3 (methyl-d3)

Cat. No. B051587
CAS RN: 118685-91-9
M. Wt: 92.11 g/mol
InChI Key: FSYKKLYZXJSNPZ-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sarcosine-d3 (methyl-d3) is a naturally occurring amino acid that is found in many foods, including dairy products, eggs, and meat. It is also found in the human body, where it plays an important role in a variety of processes. In recent years, its use in scientific research has been growing, as it has been found to have many applications in biochemistry, physiology, and other areas.

Scientific Research Applications

  • Prostate Cancer Research :

    • Wu et al. (2011) utilized sarcosine-d3 as an internal standard in a study investigating the diagnostic value of urinary sarcosine for prostate cancer. They used gas chromatography/mass spectrometry (GC/MS) to analyze urinary metabolomic profiles, suggesting that while urinary sarcosine has limited potential for prostate cancer diagnosis, a urinary metabolomic panel could become a valuable diagnostic tool (Wu et al., 2011).
  • Schizophrenia Treatment :

    • Tsai et al. (2004) explored the efficacy of sarcosine as an adjunct treatment for schizophrenia. The study indicated significant improvements in both positive and negative symptoms of schizophrenia when sarcosine was added to antipsychotic regimens (Tsai et al., 2004).
  • Cancer Cell Research :

    • Cernei et al. (2013) examined the effects of sarcosine on the PC-3 prostate cancer cell line, particularly focusing on antioxidant parameters and metallothionein content. This research adds to the understanding of sarcosine's role in cancer cell metabolism and progression (Cernei et al., 2013).
  • Metabolomics and Prostate Cancer Progression :

    • Sreekumar et al. (2009) identified sarcosine as a differential metabolite that increases during prostate cancer progression to metastasis, suggesting its potential role in cancer cell invasion and aggressivity. This research emphasizes sarcosine's significance in understanding the metabolomic alterations associated with cancer progression (Sreekumar et al., 2009).
  • Neuropharmacology :

    • Zhang et al. (2009) investigated sarcosine's role as a glycine transporter inhibitor and its agonist activity at the inhibitory glycine receptor. This study contributes to our understanding of sarcosine's therapeutic potential for schizophrenia (Zhang et al., 2009).
  • Schizophrenia and Brain Metabolism :

    • Strzelecki et al. (2015) explored the influence of sarcosine therapy on brain metabolite concentrations in patients with stable schizophrenia. The study found that sarcosine increased markers of neuron viability and neuroglial activity, suggesting its efficacy in schizophrenia treatment (Strzelecki et al., 2015).
  • Antidepressant Effects :

    • Chen et al. (2015) examined sarcosine's antidepressant-like effects in rats. They found that sarcosine enhances the AMPAR-mTOR signaling pathway and facilitates AMPAR membrane insertion, contributing to our understanding of its antidepressant properties (Chen et al., 2015).

Biochemical Analysis

Biochemical Properties

Sarcosine-d3 (methyl-d3) is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . This indicates that Sarcosine-d3 (methyl-d3) interacts with these enzymes and plays a role in the biochemical reactions involving glycine metabolism .

Molecular Mechanism

The molecular mechanism of Sarcosine-d3 (methyl-d3) likely involves its interactions with enzymes involved in glycine metabolism. As mentioned earlier, it is metabolized to glycine by sarcosine dehydrogenase and can be generated from glycine by glycine-N-methyl transferase . These interactions suggest that Sarcosine-d3 (methyl-d3) may influence enzyme activity and gene expression related to glycine metabolism.

Metabolic Pathways

Sarcosine-d3 (methyl-d3) is involved in the metabolic pathways of glycine. It is metabolized to glycine by sarcosine dehydrogenase and can be generated from glycine by glycine-N-methyl transferase . This suggests that it interacts with these enzymes and may influence metabolic flux or metabolite levels in the glycine metabolic pathway.

properties

IUPAC Name

2-(trideuteriomethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYKKLYZXJSNPZ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ehrat, U.S. Pat. No. 4,237,065, describes a process in which glycine is condensed with formaldehyde in the presence of a tertiary base to produce N-methyl glycine or N-methylene glycine, and the latter is in turn reacted with phosphorous acid to produce glyphosate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sarcosine-d3 (methyl-d3)
Reactant of Route 2
Sarcosine-d3 (methyl-d3)
Reactant of Route 3
Sarcosine-d3 (methyl-d3)
Reactant of Route 4
Sarcosine-d3 (methyl-d3)
Reactant of Route 5
Sarcosine-d3 (methyl-d3)
Reactant of Route 6
Reactant of Route 6
Sarcosine-d3 (methyl-d3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.